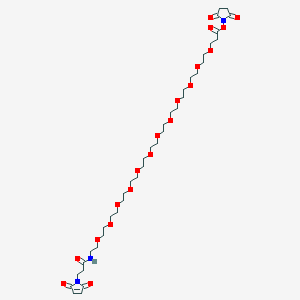

Mal-amido-PEG12-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZLSLPQXOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-92-5 | |

| Record name | Mal-amido--PEG12-NHS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Mal-amido-PEG12-NHS ester?

An in-depth guide to the mechanism and application of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation techniques in research and drug development.

Introduction to this compound

This compound is a sophisticated chemical tool known as a heterobifunctional crosslinker. Its structure is designed to covalently link two different types of molecules, typically biomolecules, with high specificity and efficiency. The linker's utility in fields like antibody-drug conjugate (ADC) development, proteomics, and diagnostic assays stems from its three distinct components: a Maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester group, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. Each component serves a specific function, which will be detailed in this guide.

Core Mechanism of Action

The functionality of this compound is defined by the independent reactivity of its two terminal groups, which allows for a controlled, two-step conjugation process.

Maleimide Group: Targeting Thiols

The maleimide group is engineered to react specifically with sulfhydryl (or thiol) groups (-SH). In a biological context, this almost exclusively targets the side chain of cysteine residues within proteins and peptides.

-

Reaction Type: The underlying chemical reaction is a Michael addition. The nucleophilic thiol group attacks one of the vinyl carbons of the maleimide ring.

-

Bond Formation: This reaction results in the formation of a highly stable, covalent thioether bond, securely linking the maleimide-containing molecule to the cysteine-containing molecule.

-

Optimal Reaction Conditions: The reaction is most efficient in a pH range of 6.5 to 7.5. Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above this range, the maleimide ring becomes susceptible to hydrolysis, and competing reactions with amines can occur.

NHS Ester Group: Targeting Primary Amines

The NHS ester is a highly reactive group that targets primary amines (-NH₂). Within proteins, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.

-

Reaction Type: This is an acylation reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Bond Formation: This attack leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable, covalent amide bond.

-

Optimal Reaction Conditions: The reaction proceeds efficiently at a physiological to slightly alkaline pH, typically between 7.2 and 8.5. This pH range ensures the primary amines are deprotonated and thus sufficiently nucleophilic. The NHS ester group is also prone to hydrolysis, a competing reaction that increases with higher pH and must be managed.

PEG12 Linker: The Spacer Arm

The 12-unit polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer between the maleimide and NHS ester groups.

-

Enhanced Solubility: The hydrophilic nature of the PEG linker often imparts greater water solubility to the crosslinker and the final conjugate, which can be crucial when working with hydrophobic drugs or proteins.

-

Reduced Steric Hindrance: The length and flexibility of the PEG12 chain (approximately 50 angstroms) provides spatial separation between the conjugated molecules. This separation minimizes steric hindrance, allowing the reactive ends to efficiently access their targets and preserving the biological activity of the conjugated molecules (e.g., an antibody's binding affinity).

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is known to reduce the potential immunogenicity of the resulting conjugate.

Visualization of Mechanisms and Workflows

Visual diagrams are crucial for understanding the complex processes involved in bioconjugation.

Caption: Sequential reaction mechanism of this compound.

Caption: A typical experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Quantitative Data and Reaction Parameters

The efficiency and success of a conjugation reaction depend on carefully controlled parameters. The following table summarizes key quantitative data relevant to using this compound.

| Parameter | Maleimide Reaction (with Thiols) | NHS Ester Reaction (with Amines) | PEG12 Linker |

| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 | N/A |

| Reaction Time | 1 - 4 hours at Room Temperature | 30 mins - 2 hours at Room Temperature | N/A |

| Molar Ratio (Linker:Molecule) | Typically 1.1:1 to 5:1 (Linker:Thiol) | Typically 5:1 to 20:1 (Linker:Protein) | N/A |

| Competing Reaction | Hydrolysis of maleimide ring (at pH > 8.0) | Hydrolysis of NHS ester (increases with pH) | N/A |

| Half-life of NHS ester | ~10 minutes at pH 8.5 | - | N/A |

| Spacer Arm Length | N/A | N/A | ~50.1 Å |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF | N/A |

Detailed Experimental Protocol: Two-Step Antibody-Drug Conjugation

This protocol provides a detailed methodology for conjugating a thiol-containing drug to an antibody using this compound.

Materials:

-

Antibody (mAb) in a buffer free of primary amines (e.g., PBS).

-

This compound.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Thiol-modified payload (drug).

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4.

-

Reaction Buffer B: Phosphate buffer containing 5 mM EDTA, pH 6.8.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Purification system (e.g., HPLC, FPLC).

Procedure:

Step 1: Reaction of Antibody with NHS Ester Linker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer A. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10-fold molar excess of the dissolved linker to the antibody solution. The exact ratio may need optimization.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Purification of Intermediate: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. This buffer exchange also prepares the antibody-linker intermediate for the next step.

Step 2: Reaction of Maleimide-Activated Antibody with Thiolated Drug

-

Drug Preparation: Dissolve the thiol-containing drug in DMSO.

-

Conjugation Reaction: To the purified antibody-linker intermediate from Step 1.5, add a 3-fold molar excess of the thiol-drug.

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of a free thiol like cysteine or N-acetylcysteine and incubate for 20 minutes.

-

Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove unconjugated drug, quencher, and any aggregated protein. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Conclusion

This compound is a powerful and versatile crosslinker that enables the precise construction of complex biomolecular conjugates. Its mechanism relies on the orthogonal reactivity of the NHS ester and maleimide groups, targeting amines and thiols, respectively. The inclusion of a PEG12 spacer enhances the physicochemical properties of the final product. A thorough understanding of its reaction kinetics, optimal conditions, and handling protocols, as outlined in this guide, is paramount for its successful application in developing next-generation therapeutics, diagnostics, and research tools.

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules to proteins, peptides, and other biomolecules.[1][2] Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for creating stable and functional bioconjugates.[2][3] This guide delves into the chemical structure, properties, and common applications of this compound, providing detailed experimental protocols and quantitative data to support its use in research and drug development.

Chemical Structure and Properties

The structure of this compound is characterized by three key functional components: a maleimide group for selective reaction with thiols, an NHS ester for efficient coupling with primary amines, and a PEG12 spacer that enhances solubility and reduces steric hindrance.[3][]

Chemical Structure:

Caption: Functional components of this compound.

Physicochemical Properties

There are some discrepancies in the reported molecular formula and weight for this compound across different suppliers.[2][5] However, the most commonly cited values are presented below. Researchers should verify the specific properties from their supplier.

| Property | Value | Reference(s) |

| Molecular Formula | C38H63N3O19 | [6][7] |

| Molecular Weight | ~865.92 g/mol | [6][7] |

| CAS Number | 756525-92-5, 2101722-60-3 | [3][6][8] |

| Purity | >90% (Typically >95%) | [6] |

| Solubility | Soluble in DMSO, DMF | [9] |

| Storage | Store at -20°C, desiccated and protected from light. | [2][3] |

Core Functionalities and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive moieties, allowing for a controlled, sequential conjugation of two different molecules.

NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[10][11] This reaction is highly efficient in the pH range of 7.2 to 8.5.[][11]

A critical consideration is the hydrolysis of the NHS ester in aqueous solutions, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[1][6]

Table of NHS Ester Hydrolysis Half-life:

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4-5 hours | [1][6] |

| 8.0 | 25 | ~1 hour | [1] |

| 8.5 | 25 | ~30 minutes | [12] |

| 8.6 | 4 | 10 minutes | [1][6] |

Maleimide Reactivity with Thiols

The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups, such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[10] This reaction is most efficient at a pH between 6.5 and 7.5.[9] Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis, which would render it unreactive.[9]

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a valuable tool in various bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[13]

-

PROTACs (Proteolysis-Targeting Chimeras): It can be used to synthesize PROTACs, which are molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation.[14]

-

Protein Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.

-

Surface Functionalization: This linker can be used to immobilize proteins or other biomolecules onto surfaces for applications such as biosensors and immunoassays.[2]

The PEG12 spacer offers several advantages in these applications, including increased solubility of the conjugate, reduced aggregation, and minimized steric hindrance between the conjugated molecules.[15][16]

Experimental Protocols

The following is a detailed protocol for a two-step sequential conjugation of a protein (containing primary amines) with a thiol-containing molecule using this compound.

Materials and Reagents

-

Protein to be modified (in an amine-free buffer, e.g., PBS)

-

Thiol-containing molecule

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Reducing agent (if necessary for the thiol-containing molecule, e.g., TCEP)

-

Desalting columns or dialysis equipment for purification

Step 1: Reaction of this compound with the Protein

This step involves the formation of an amide bond between the NHS ester and the primary amines on the protein.

Caption: Workflow for the NHS ester reaction step.

-

Prepare the Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[17]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[9][17]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[17]

-

Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the Conjugation Buffer.

Step 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule

This step involves the formation of a thioether bond between the maleimide group on the activated protein and the thiol group of the second molecule.

Caption: Workflow for the maleimide reaction step.

-

Prepare the Thiol-Containing Molecule: Ensure the thiol group is free and reduced. If necessary, use a reducing agent like TCEP and subsequently remove it.

-

Mixing: Combine the maleimide-activated protein from Step 1 with the thiol-containing molecule. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as free cysteine can be added.

-

Final Purification: Purify the final conjugate to remove unreacted molecules and byproducts. Size exclusion chromatography (SEC) is a commonly used method.[18]

Characterization of the Conjugate

After purification, it is essential to characterize the final bioconjugate.

-

Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC).[19]

-

Degree of Labeling (DoL): For conjugates with a UV-Vis active payload, the DoL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance of the payload.[20] For other conjugates, techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry can be used to determine the drug-to-antibody ratio (DAR).[19][21]

-

Identity and Homogeneity: Mass spectrometry (e.g., LC-MS) can confirm the molecular weight of the conjugate and assess its homogeneity.[22]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the creation of stable and functional bioconjugates. Its well-defined structure, with distinct amine and thiol reactivity, coupled with the beneficial properties of the PEG12 spacer, makes it an invaluable tool in the development of targeted therapeutics, diagnostic reagents, and other advanced biomaterials. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this linker to advance their scientific and drug development goals.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. gentaur.com [gentaur.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. pharmafocusamerica.com [pharmafocusamerica.com]

- 20. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Mal-amido-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Maleimide-amido-PEG12-N-hydroxysuccinimidyl ester (Mal-amido-PEG12-NHS ester). This heterobifunctional crosslinker is a critical reagent in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates a maleimide (B117702) group for selective reaction with thiols, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimidyl (NHS) ester for efficient coupling to primary amines.

Chemical Properties and Structure

The structural characteristics of this compound and its immediate precursor, Mal-amido-PEG12-acid, are summarized below. It is important to note that variations in reported molecular formulas and weights exist across different commercial suppliers, which may be due to different salt forms or measurement techniques.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Mal-amido-PEG12-acid | 871133-36-7, 2378428-27-2 | C34H60N2O17 | 768.85 | >96%[1] |

| This compound | 2101722-60-3, 756525-92-5 | C38H63N3O19 | 865.92 | >90-95%[2][3] |

Synthesis Pathway

The synthesis of this compound is typically a two-step process commencing from the commercially available amino-PEG12-acid. The first step involves the introduction of the maleimide group, followed by the activation of the terminal carboxylic acid to an NHS ester.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis and purification of this compound.

Protocol 1: Synthesis of Mal-amido-PEG12-acid

This procedure outlines the reaction of an amino-PEGylated precursor with a maleimide derivative.

Materials:

-

Amino-PEG12-acid

-

3-Maleimidopropionic acid NHS ester

-

Diisopropylethylamine (DIEA)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Dissolve Amino-PEG12-acid in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

-

Add a stoichiometric equivalent of 3-Maleimidopropionic acid NHS ester to the solution.

-

Add 2-3 equivalents of DIEA to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to yield Mal-amido-PEG12-acid. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the active NHS ester.

Materials:

-

Mal-amido-PEG12-acid[4]

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[5]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve Mal-amido-PEG12-acid in anhydrous DCM or DMF under an inert atmosphere.

-

Add 1.1 to 1.5 molar equivalents of NHS to the solution.

-

Add 1.1 to 1.5 molar equivalents of the coupling agent (DCC or EDCI).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.[6]

-

If DCC is used, a urea (B33335) byproduct will precipitate. Remove the precipitate by filtration.

-

If EDCI is used, the byproduct is water-soluble and can be removed during aqueous workup or purification.

-

The crude product is typically purified by column chromatography.

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials, coupling agents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Protocol 3: RP-HPLC Purification

Instrumentation and Reagents:

-

Preparative RP-HPLC system

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Equilibrate the C18 column with an initial mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the product using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength, typically 220 nm for the amide bonds and 254 nm for the NHS ester.

-

Collect fractions corresponding to the major product peak.

-

Analyze the collected fractions for purity using analytical HPLC or LC-MS.

-

Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the maleimide protons (around 6.7 ppm), PEG backbone protons (around 3.6 ppm), and succinimide (B58015) protons. |

| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the calculated mass of the product. |

| Analytical RP-HPLC | A single major peak indicating high purity (typically >95%). |

Storage and Handling

This compound is moisture-sensitive due to the reactivity of the NHS ester group.[7] It should be stored at -20°C under a dry, inert atmosphere.[2] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture. Solutions of the compound should be prepared immediately before use and any unused solution should be discarded.[7]

References

- 1. precisepeg.com [precisepeg.com]

- 2. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Mal-amido-PEG12-acid, 871133-36-7 | BroadPharm [broadpharm.com]

- 5. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester: Reactivity with Amines and Thiols

For Researchers, Scientists, and Drug Development Professionals

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] Its structure features a maleimide (B117702) group for selective reaction with thiols, an N-hydroxysuccinimide (NHS) ester for efficient coupling with primary amines, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This PEG linker enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] This guide provides a detailed overview of the reactivity, quantitative parameters, and experimental considerations for using this compound.

Core Reactivity Principles

The utility of this compound stems from its two distinct reactive moieties, allowing for the sequential or simultaneous conjugation of molecules containing primary amines and thiols.[1][4]

NHS Ester Reactivity with Primary Amines

The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]

-

Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.[5]

-

pH Dependence: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][][8] Below this range, the amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester becomes a significant competing reaction.[6][8]

-

Competing Reaction - Hydrolysis: The primary competing reaction for aminolysis is the hydrolysis of the NHS ester, which also increases with higher pH.[6][][8][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C), while it is 4-5 hours at pH 7.0 (0°C).[6][8][9]

Maleimide Reactivity with Thiols

The maleimide group is highly selective for sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, leading to the formation of a stable thioether bond.[10][11]

-

Mechanism: The reaction is a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring.[10][11][12] This "click" chemistry reaction is efficient and proceeds under mild conditions without the need for a catalyst.[10][11][13]

-

pH Dependence: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[10][14][15][16] In this range, the reaction is highly chemoselective for thiols; the reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH.[10][15][16] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and reaction with primary amines.[4][15][16]

-

Stability Considerations: While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[12] Hydrolysis of the succinimide (B58015) ring in the conjugate can occur, and this ring-opened form is more stable and less prone to the reverse reaction.[17]

Quantitative Data Summary

The efficiency and outcome of conjugation reactions are influenced by several quantitative parameters. The following tables summarize key data for the NHS ester and maleimide reactions.

| Parameter | NHS Ester Reaction with Primary Amines | Maleimide Reaction with Thiols | Source |

| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [6][][8],[10][14][15][16] |

| Reaction Time | 30 minutes - 2 hours at room temperature or 4°C | 30 minutes - 2 hours at room temperature | [],[16][18][19] |

| Molar Excess | Typically 10- to 50-fold molar excess of the linker over the amine-containing protein. | A 2:1 to 5:1 molar ratio of maleimide to thiol is often optimal for nanoparticle conjugation. For protein labeling, a 10-20 fold excess of maleimide reagent is a common starting point. | [4],[16][18][19] |

| Competing Reactions | Hydrolysis of the NHS ester, which is significant at pH > 8.5. | Reaction with primary amines at pH > 7.5; hydrolysis of the maleimide ring. | [6][8],[4][15][16] |

| Condition | NHS Ester Half-Life (Hydrolysis) | Source |

| pH 7.0, 0°C | 4 - 5 hours | [6][8][9] |

| pH 8.6, 4°C | 10 minutes | [6][8][9] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are general protocols for a two-step conjugation process using this compound.

Protocol 1: Activation of an Amine-Containing Protein with this compound

This protocol describes the first step of attaching the linker to a protein with available primary amines (e.g., antibodies).

Materials:

-

Amine-containing protein (e.g., Antibody)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][5]

-

Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[4]

-

Desalting column (e.g., size-exclusion chromatography)[4][5]

Procedure:

-

Protein Preparation: Ensure the protein is in the appropriate amine-free conjugation buffer at a concentration of 1-10 mg/mL.[5]

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution.[4]

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[4] The exact ratio may need to be optimized.

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[4][8]

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[4] The resulting maleimide-activated protein is now ready for conjugation to a thiol-containing molecule.

Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule

This protocol outlines the second step, reacting the maleimide-activated protein with a molecule containing a free sulfhydryl group.

Materials:

-

Maleimide-activated protein (from Protocol 1)

-

Thiol-containing molecule (e.g., reduced peptide, drug-linker)

-

Conjugation Buffer: PBS at pH 6.5-7.5. Adding 1-5 mM EDTA can help prevent disulfide bond formation.[4]

-

Quenching Reagent (optional): e.g., free cysteine or β-mercaptoethanol.

-

Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Thiol-Molecule Preparation: Ensure the thiol-containing molecule is reduced and in the conjugation buffer.

-

Conjugation: Combine the maleimide-activated protein with the thiol-containing molecule. The molar ratio should be optimized for the specific application.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature.

-

Quenching (Optional): To stop the reaction, a small molecule thiol can be added to react with any remaining maleimide groups.

-

Final Purification: Purify the final conjugate to remove unreacted molecules and byproducts using an appropriate chromatography method.

Visualizing the Chemistry and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: NHS ester reaction with a primary amine.

Caption: Maleimide reaction with a thiol group.

Caption: A typical two-step bioconjugation workflow.

References

- 1. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]

- 2. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 3. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

- 13. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dspace.library.uu.nl [dspace.library.uu.nl]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker widely used in protein modification. It details the reagent's chemical properties, reaction mechanisms, and applications, with a focus on providing practical guidance for its use in bioconjugation, particularly for drug development and research.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent modification of proteins and other biomolecules.[1][2] Its structure comprises three key components: a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][3] This heterobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules, making it an invaluable reagent in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).[4]

The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in the side chains of cysteine residues.[3][5] The NHS ester, on the other hand, is reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.[3][5] The PEG12 spacer is a hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified protein by reducing immunogenicity and increasing its hydrodynamic size.[1][2][3]

Chemical Properties and Reaction Mechanisms

The utility of this compound stems from the distinct and well-characterized reactivity of its terminal functional groups.

Maleimide-Thiol Conjugation

The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond.[5] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can undergo hydrolysis, and its reactivity towards amines increases, which can lead to non-specific conjugation.[3]

NHS Ester-Amine Conjugation

The NHS ester reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond.[5] This reaction is most efficient at a pH between 7.0 and 9.0.[5] A significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. Therefore, a careful balance of pH is required to achieve optimal conjugation efficiency.[6]

Quantitative Data for Reaction Optimization

The efficiency of protein modification with this compound is influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following tables summarize key quantitative data to guide the optimization of conjugation protocols.

Table 1: Stability of Reactive Groups at Different pH Values

| Reactive Group | pH | Temperature (°C) | Half-life | Key Considerations |

| NHS Ester | 7.0 | 4 | ~4-5 hours[7] | Hydrolysis is a major competing reaction. |

| 8.0 | 25 | ~1 hour[6] | Rate of aminolysis also increases. | |

| 8.6 | 4 | ~10 minutes[6] | Rapid hydrolysis can significantly reduce yield. | |

| Maleimide | 6.5 - 7.5 | Room Temp | Stable | Optimal range for thiol-specific reaction.[3] |

| > 7.5 | Room Temp | Increased hydrolysis and amine reactivity | Loss of specificity for thiols.[3] |

Table 2: General Recommendations for Molar Ratios in Protein Conjugation

| Application | Target Protein | Linker:Protein Molar Ratio | Expected Outcome |

| General Protein Labeling | Bovine Serum Albumin (BSA) | 5:1 to 20:1 | Introduction of multiple PEG chains.[8] |

| Antibody-Drug Conjugate (ADC) Synthesis | Monoclonal Antibody (e.g., Trastuzumab) | 5:1 to 10:1 | Controlled drug-to-antibody ratio (DAR).[5] |

| Peptide Modification | Thiol-containing peptide | ~1:1 | High efficiency for single conjugation.[9] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in protein modification.

Two-Step Sequential Conjugation to an Amine- and a Thiol-Containing Protein

This protocol is ideal for creating a conjugate between two different proteins, for example, an antibody and an enzyme.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Thiol-containing protein (Protein-SH)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

Preparation of Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the linker stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should not exceed 10%.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Removal of Excess Linker: Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

Reaction with Protein-SH: Immediately add the thiol-containing Protein-SH to the maleimide-activated Protein-NH2. The molar ratio of Protein-SH to Protein-NH2 should be optimized based on the desired final product.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing compound like cysteine.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unconjugated proteins and byproducts.

Fluorescent Labeling of a Protein

This protocol describes the attachment of a fluorescent dye to a protein using this compound as a linker. This assumes the fluorescent dye has a thiol group for reaction with the maleimide.

Materials:

-

Protein to be labeled

-

Thiol-containing fluorescent dye

-

This compound

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Labeling Buffer at a concentration of 1-10 mg/mL.

-

Linker Activation of Protein: Add a 10- to 20-fold molar excess of this compound (dissolved in DMSO or DMF) to the protein solution.

-

Incubation: Incubate for 1 hour at room temperature.

-

Removal of Excess Linker: Purify the maleimide-activated protein using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

-

Dye Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing fluorescent dye to the maleimide-activated protein.

-

Incubation: Incubate for 2 hours at room temperature, protected from light.

-

Purification: Remove excess dye and unconjugated linker by passing the reaction mixture through a desalting column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Conclusion

This compound is a powerful and versatile tool for protein modification. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it highly suitable for a wide range of applications in research and drug development. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and execution of conjugation strategies. The protocols and data provided in this guide serve as a starting point for researchers to develop and optimize their specific protein modification applications.

References

- 1. researchgate.net [researchgate.net]

- 2. precisepeg.com [precisepeg.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Mal-amido-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. Its unique tripartite structure, comprising a maleimide (B117702) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers researchers a powerful tool for creating stable, well-defined bioconjugates. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Concepts: Structure and Functionality

The utility of this compound lies in its distinct functional domains, each with a specific role in the bioconjugation process.[1][2]

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, forms a stable, covalent thioether bond.[3][4]

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction results in the formation of a stable amide bond.[5][6]

-

PEG12 Spacer: The 12-unit polyethylene glycol chain is a flexible, hydrophilic spacer that imparts several advantageous properties to the crosslinker and the resulting bioconjugate. It increases the aqueous solubility of the molecule, reduces steric hindrance between the conjugated molecules, and can help to minimize aggregation and immunogenicity.[2][3]

Mechanism of Action: A Two-Step Conjugation Strategy

This compound is typically employed in a sequential, two-step conjugation process. This approach allows for controlled and specific linking of two different molecules.[3][7] Due to the higher susceptibility of the NHS ester to hydrolysis in aqueous solutions, the reaction with the amine-containing molecule is generally performed first.[1][3]

Step 1: Reaction with a Primary Amine

The NHS ester end of the crosslinker reacts with a primary amine on the first biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH.

Step 2: Reaction with a Sulfhydryl Group

Following the initial conjugation and removal of excess crosslinker, the maleimide-functionalized biomolecule is introduced to a second biomolecule containing a free sulfhydryl group. The maleimide group then specifically reacts with the thiol to form a stable thioether linkage.

Quantitative Data for Optimal Reaction Design

The efficiency and success of bioconjugation with this compound are critically dependent on reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Optimal Reaction Conditions for Functional Groups

| Functional Group | Target Group | Optimal pH Range | Recommended Reaction Time | Recommended Temperature |

| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[8] | 30-60 minutes[5] | Room Temperature or 4°C[7] |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[3][7] | 30-60 minutes[7] | Room Temperature or 4°C[7] |

Table 2: Stability of Reactive Groups and Conjugates

| Moiety | Condition | Half-life | Notes |

| NHS Ester | pH 7.0, 0°C | 4 - 5 hours | Hydrolysis rate increases with pH.[1] |

| NHS Ester | pH 8.6, 4°C | 10 minutes | Rapid hydrolysis at higher pH necessitates prompt use.[1] |

| Maleimide-Thiol Adduct | Physiological conditions | Can undergo retro-Michael reaction | Stability can be a concern for in-vivo applications.[] |

Experimental Protocols

The following is a detailed, two-step protocol for the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using this compound.

5.1 Materials

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[7]

-

Desalting columns

-

(Optional) Reducing agent for Protein-SH (e.g., TCEP)

-

(Optional) Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or free cysteine)

5.2 Step-by-Step Procedure

Step 1: Modification of Amine-Containing Protein (Protein-NH₂) with this compound

-

Preparation of Protein-NH₂: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.[10]

-

Preparation of Crosslinker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.[10] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

-

Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.[7] This step is crucial to prevent the NHS ester from reacting with the second protein.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ with Sulfhydryl-Containing Protein (Protein-SH)

-

Preparation of Protein-SH: Ensure that the sulfhydryl group on Protein-SH is free and reduced. If necessary, treat the protein with a reducing agent like TCEP. If DTT is used, it must be removed prior to conjugation.

-

Conjugation Reaction: Immediately add the sulfhydryl-containing Protein-SH to the purified maleimide-activated Protein-NH₂. A 1.5- to 5-fold molar excess of Protein-SH over the activated Protein-NH₂ is recommended as a starting point.[10]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine can be added to react with any remaining maleimide groups.[]

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted proteins and byproducts.

-

Characterization: Analyze the conjugate using techniques such as SDS-PAGE to confirm successful conjugation and assess purity.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts and procedures described, the following diagrams have been generated using Graphviz.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is widely used in the development of ADCs, where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (with available amine groups) for targeted cancer therapy.[12]

-

PROTACs: In the field of targeted protein degradation, this compound can be used as a linker to synthesize Proteolysis Targeting Chimeras (PROTACs).

-

Bioconjugation and Labeling: It is used to conjugate proteins, peptides, and other biomolecules for various research purposes, including the development of diagnostic assays and imaging agents.[2]

-

Surface Modification: The crosslinker can be used to functionalize surfaces, such as nanoparticles and beads, with proteins or other biomolecules for applications in diagnostics and drug delivery.

Conclusion

This compound is a versatile and powerful tool for researchers and drug developers. Its heterobifunctional nature, combined with the benefits of the hydrophilic PEG spacer, allows for the controlled and efficient synthesis of a wide range of bioconjugates. By understanding its chemical properties, mechanism of action, and by following optimized experimental protocols, scientists can effectively leverage this crosslinker to advance their research and development goals.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. journals.plos.org [journals.plos.org]

Navigating the Complexities of Mal-amido-PEG12-NHS Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional crosslinker, Mal-amido-PEG12-NHS ester, is a pivotal tool in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group for thiol-specific reactions, an N-hydroxysuccinimide (NHS) ester for amine coupling, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for linking molecules of interest. However, a significant challenge for researchers is the considerable inconsistency in the reported chemical identity of this reagent across various commercial suppliers. This guide provides an in-depth analysis of this ambiguity, a detailed experimental protocol for its use in antibody conjugation, and an examination of the downstream biological consequences of the conjugates formed.

The Ambiguous Identity of this compound

A thorough review of commercially available this compound reveals a landscape of conflicting data regarding its fundamental chemical properties. Researchers must exercise caution and diligence in sourcing this reagent, as variations in its structure can significantly impact experimental outcomes. The discrepancies primarily arise from differences in the linker's backbone structure and the precise length of the PEG chain.

These variations are reflected in the disparate CAS numbers, molecular weights, and molecular formulas reported by different suppliers. The presence or absence of an "amido" group adjacent to the maleimide functionality, for instance, alters the chemical structure and, consequently, the molecular weight and formula. The table below summarizes the range of reported values for compounds frequently referred to as "this compound" or structurally similar linkers.

| Reported Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Structural Variation |

| This compound | 2101722-60-3, 756525-92-5, 326003-46-7 | C38H63N3O19 | 865.92 | Contains an amido group in the linker backbone. |

| This compound | 2101722-60-3 | C29H44N2O15 | ~660 | Shorter PEG chain or different linker composition.[1] |

| Mal-PEG12-NHS ester | 2669737-09-9 | C35H58N2O18 | 794.85, 794.9 | Lacks the "amido" group, with the PEG chain directly linked to the maleimide moiety.[2][3] |

It is imperative for researchers to verify the specific structure of the linker provided by their supplier through analytical data such as NMR and mass spectrometry to ensure reproducibility and accuracy in their experiments.

Experimental Protocol: Antibody Conjugation with Mal-amido-PEG-NHS Ester

The following is a representative, two-step protocol for the conjugation of a cytotoxic drug (payload) to a monoclonal antibody (mAb) using a Mal-amido-PEG-NHS ester linker. This protocol is a composite based on established methods for similar crosslinkers and should be optimized for the specific mAb and payload being used.

Step 1: Activation of the Payload with the Linker

This step involves the reaction of the NHS ester end of the linker with a primary amine on the payload molecule.

Materials:

-

Payload with a primary amine group

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Dissolve the payload molecule in anhydrous DMF or DMSO.

-

Add a 1.1 to 1.5 molar excess of this compound to the payload solution.

-

Add 2-3 molar equivalents of a tertiary amine base, such as DIPEA, to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by HPLC until the starting payload is consumed.

-

Upon completion, the maleimide-activated payload can be purified by reverse-phase HPLC.

Step 2: Conjugation of the Activated Payload to the Antibody

This step involves the reaction of the maleimide group on the activated payload with free thiol groups on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Maleimide-activated payload from Step 1

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SEC-HPLC, Mass Spectrometry)

Procedure:

-

Antibody Reduction: To generate free thiol groups, partially reduce the interchain disulfide bonds of the mAb by adding a 2-5 molar excess of TCEP. Incubate at 37°C for 1-2 hours.

-

Purification of Reduced Antibody: Remove excess TCEP using a desalting column or TFF, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Conjugation: Immediately add the maleimide-activated payload to the reduced antibody solution. A typical molar ratio is 5-10 moles of activated payload per mole of antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the activated payload. Incubate for 20 minutes.

-

Purification of the ADC: Purify the resulting ADC from unconjugated payload and other small molecules using SEC or TFF.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.[4][5][6]

References

A Technical Guide to Mal-amido-PEG12-NHS Ester: Core Principles and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics research. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules with high specificity and efficiency. This guide provides an in-depth overview of the core principles governing the use of this compound, detailed experimental protocols, and quantitative data to inform experimental design.

The strategic importance of this linker lies in its ability to conjugate amine-containing molecules (e.g., proteins, antibodies, peptides) to thiol-containing molecules (e.g., cysteine-containing peptides, small molecule drugs). The PEG12 spacer enhances the solubility and flexibility of the resulting conjugate, minimizes steric hindrance, and can improve the pharmacokinetic properties of therapeutic agents by reducing immunogenicity and extending circulation half-life.[1][2][3]

Core Principles of Reactivity

The utility of this compound stems from the distinct reactivity of its two terminal functional groups, allowing for controlled, sequential, or one-pot conjugation strategies.

NHS Ester-Amine Coupling

The N-hydroxysuccinimide ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. Optimal reactivity occurs between pH 7.2 and 8.5.[6][7] Below this range, the amine group is protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][7]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are recommended to avoid competition with the target molecule.[4]

-

Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. Its stability decreases as the pH increases.[6][8]

Maleimide-Thiol Conjugation

The maleimide group reacts with sulfhydryl (thiol) groups, predominantly found in cysteine residues, through a Michael addition reaction to form a stable thioether bond.[9]

Key Reaction Parameters:

-

pH: This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[9][10] Above pH 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[10]

-

Thiol Availability: The target molecule must have a free (reduced) sulfhydryl group. Disulfide bonds within proteins may need to be reduced prior to conjugation using reagents like TCEP or DTT.[11]

-

Stability: While the thioether bond is generally stable, the maleimide ring can undergo hydrolysis at pH values above 7.5, rendering it unreactive.[10] The resulting thioether linkage can also undergo retro-Michael reactions, particularly in the presence of other thiols.[12][13]

The Role of the PEG12 Spacer

The 12-unit polyethylene glycol (PEG) chain is a critical component that confers several advantageous properties to the crosslinker and the final conjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the water solubility of the crosslinker and can help to solubilize hydrophobic molecules being conjugated.[2][14]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.[2]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a molecule, reducing renal clearance and extending its in-vivo half-life. It can also shield the conjugated molecule from proteolytic degradation and recognition by the immune system.[3]

-

Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it suitable for in-vivo applications.[15]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters to guide the design of experiments using this compound.

| Parameter | Optimal Range/Value | Notes |

| NHS Ester Reaction | ||

| pH | 7.2 - 8.5 | A compromise between amine nucleophilicity and NHS ester hydrolysis. The optimal pH is often cited as 8.3-8.5.[16][17][18] |

| Molar Excess (Reagent:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for the specific application. More dilute protein solutions may require a higher molar excess.[4][19][20] A 10- to 50-fold molar excess may be used for sufficient maleimide activation.[21] |

| Reaction Time | 30-60 min at RT or 2 hours on ice | Can be extended to overnight at 4°C.[16][18][20] |

| Maleimide Reaction | ||

| pH | 6.5 - 7.5 | Ensures high selectivity for thiol groups.[9][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][10] |

| Molar Excess (Reagent:Thiol) | 10:1 to 20:1 | A common starting point for labeling proteins.[11] |

| Reaction Time | 2 hours at RT or overnight at 4°C | Reaction is generally rapid.[22] |

| Functional Group | Condition | Half-life | Notes |

| NHS Ester Stability | pH 7.0, 0°C | 4-5 hours | Hydrolysis rate increases significantly with increasing pH.[6][8][23] |

| pH 8.0, 25°C | 1 hour | [24][25] | |

| pH 8.6, 4°C | 10 minutes | [6][8][24][25] | |

| Maleimide Stability | pH 7.0, 4°C | ~32 days | Refers to the stability of the maleimide group on a nanoparticle.[26] The maleimide ring is susceptible to hydrolysis at higher pH, which renders it unreactive to thiols.[10] |

| pH 7.0, 20°C | ~11 days | [26] | |

| Maleimide-Thiol Adduct Stability | In the presence of glutathione (B108866) (physiological conditions) | 19 to 337 hours | The stability of the thioether bond can vary and is susceptible to retro-Michael reactions.[12][13] Ring-opening of the succinimide (B58015) moiety can lead to a more stable product.[27] |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

This compound

-

Protein-NH2

-

Protein-SH

-

Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP), if Protein-SH has disulfide bonds

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of Reagents:

-

Step 1: Reaction with Protein-NH2 (Amine-Reactive Step)

-

Removal of Excess Crosslinker:

-

Remove the unreacted this compound using a desalting column or dialysis equilibrated with the reaction buffer.[21]

-

-

Step 2: Reaction with Protein-SH (Thiol-Reactive Step)

-

Combine the maleimide-activated Protein-NH2 with the Protein-SH at a desired molar ratio.

-

Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[21]

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine or β-mercaptoethanol.

-

Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation (Lysine Conjugation)

This protocol outlines a general procedure for conjugating a drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody

-

This compound pre-conjugated to a cytotoxic drug

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of approximately 10 mg/mL.[28]

-

-

Conjugation Reaction:

-

Dissolve the drug-linker-Mal-amido-PEG12-NHS ester construct in DMSO.

-

Add the activated drug-linker solution to the antibody solution. A common starting point is a 10-fold molar excess of the drug-linker over the antibody.[29]

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification of the ADC:

-

Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[29]

-

-

Characterization:

-

Determine the final protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

-

Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC).[29]

-

Visualizations

Reaction Mechanisms

Caption: Reaction mechanisms of this compound's functional groups.

Two-Step Bioconjugation Workflow

Caption: A typical two-step workflow for protein-protein conjugation.

PROTAC Synthesis Workflow

Caption: Logical workflow for synthesizing a PROTAC using a heterobifunctional linker.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers in biotechnology and drug development. A thorough understanding of the reaction kinetics, the influence of pH, and appropriate purification strategies is paramount to achieving successful and reproducible results. The principles and protocols outlined in this guide provide a solid foundation for the effective application of this crosslinker in a wide range of research applications, from fundamental protein studies to the development of next-generation therapeutics like ADCs and PROTACs.[13]

References

- 1. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]

- 2. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 3. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. lumiprobe.com [lumiprobe.com]

- 18. interchim.fr [interchim.fr]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. mdpi.com [mdpi.com]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. vectorlabs.com [vectorlabs.com]

- 26. kinampark.com [kinampark.com]

- 27. researchgate.net [researchgate.net]

- 28. aacrjournals.org [aacrjournals.org]

- 29. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Antibody Labeling with Mal-amido-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, enabling a two-step conjugation process. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of antibodies[][2][3]. The maleimide group, on the other hand, specifically reacts with sulfhydryl groups to create a stable thioether bond[2][4]. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the likelihood of aggregation, and can diminish the immunogenicity of the conjugate[4][].

These characteristics make this compound a valuable tool in various biomedical applications, including the development of antibody-drug conjugates (ADCs), the creation of imaging agents, and the enhancement of the pharmacokinetic properties of therapeutic proteins through a process known as PEGylation[][6][7].

Data Summary

The following tables provide a summary of key quantitative data and reaction parameters for the successful labeling of antibodies with this compound.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| NHS Ester Reaction pH | 7.2 - 8.5[][2][3] | Maximizes the rate of aminolysis while minimizing hydrolysis of the NHS ester[]. |

| Maleimide Reaction pH | 6.5 - 7.5[2] | Ensures specific reaction with sulfhydryl groups and maintains stability of the maleimide group[2]. |

| Reaction Temperature | Room Temperature or 4°C[][2] | Lower temperatures can be used for labile proteins[]. |

| Incubation Time | 30 - 120 minutes[][2] | The reaction is typically rapid[]. |

| Molar Excess of Linker | 10 to 20-fold[4][8] | The optimal ratio should be determined empirically for each antibody. |

Table 2: Buffer and Reagent Compatibility

| Reagent/Buffer Component | Compatibility | Rationale |

| Primary Amines (e.g., Tris, Glycine) | Incompatible[3][9][10] | Competes with the antibody for reaction with the NHS ester[3]. Can be used to quench the reaction[3]. |

| Sodium Azide | Low concentrations may be tolerated[3][10] | High concentrations can interfere with the reaction[3]. |

| Bovine Serum Albumin (BSA) | Incompatible[10][11] | Contains primary amines that will react with the NHS ester. |

| Organic Solvents (DMSO, DMF) | Required for linker dissolution[2][10][11] | The final concentration in the reaction mixture should generally be less than 10%[2]. |

Experimental Protocols

Antibody Preparation

Prior to labeling, it is crucial to prepare the antibody to ensure efficient and specific conjugation.

-